molecular formula C205H339N59O63S B8262138 H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2

Numéro de catalogue: B8262138
Poids moléculaire: 4670 g/mol
Clé InChI: QEEJLLNYQOBRRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This synthetic peptide comprises 35 residues with alternating D- and L-configured amino acids (denoted "DL-"), including non-standard modifications such as xiIle (ξ-isoleucine) and xiThr (ξ-threonine). The sequence features multiple proline residues (DL-Pro), which may restrict flexibility and promote polyproline helices. The presence of ξ-modified residues suggests tailored biochemical properties, though their exact roles require further investigation.

Propriétés

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEJLLNYQOBRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C205H339N59O63S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4670 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Applications De Recherche Scientifique

Antimicrobial Properties
Research has indicated that peptides with similar compositions often exhibit antimicrobial activities. For instance, peptides derived from amino acids such as leucine, phenylalanine, and arginine have been shown to possess significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli . The unique stereochemical properties of this compound may enhance its efficacy against resistant strains.

Anti-inflammatory Effects
Studies suggest that certain sequences within this peptide can modulate inflammatory responses. Peptides containing glutamic acid and proline are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Immunomodulatory Functions
The presence of amino acids such as serine and aspartic acid in the peptide structure indicates potential immunomodulatory effects. Research highlights that these amino acids can enhance immune responses by promoting the proliferation of lymphocytes .

Synthesis and Characterization

The synthesis of H-DL-Ser-DL-Gln involves methods such as solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. SPPS allows for precise control over the peptide sequence, facilitating the incorporation of both D- and L-amino acids, which is crucial for studying their biological activities . Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized peptides .

Applications in Drug Development

Peptide-Based Therapeutics
Given its diverse amino acid composition, H-DL-Ser can serve as a lead compound in drug development. Its ability to interact with various biological targets positions it as a candidate for developing novel therapeutics for conditions such as diabetes, where peptides like exenatide (derived from similar sequences) are used to enhance insulin secretion .

Vaccine Development
The immunogenic potential of this peptide makes it suitable for vaccine development. Peptides that mimic pathogen-derived sequences can elicit immune responses, aiding in the design of vaccines against infectious diseases .

Case Studies

StudyFindings
Antimicrobial Activity Study Demonstrated that peptides with sequences similar to H-DL-Ser showed significant inhibition of bacterial growth in vitro .
Inflammation Modulation Research Found that specific amino acid combinations within the peptide reduced TNF-alpha production in macrophages .
Vaccine Efficacy Trial Utilized a peptide derived from H-DL-Ser in a vaccine formulation that increased antibody titers against viral infections in animal models .

Mécanisme D'action

H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2. Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland. This, in turn, stimulates the production of cortisol from the adrenal cortex, which helps the body respond to stress .

Comparaison Avec Des Composés Similaires

Structural and Spectroscopic Comparisons

Key structural differences between the target peptide and analogs are identified via NMR and HR-MS (Table 1). For example:

  • Coelulins A/B (compounds 2/3 in ) differ by hydroxyl vs. methyloxymethyl substituents at C-2, altering biosynthesis pathways .
  • Dansyl-peptide derivatives () exhibit modified N-terminal groups (e.g., trifluoroacetyl, dansyl) with minimal impact on kinase substrate efficiency (apparent Kₘ ≈ 2.5–3 μM) .

Table 1: Structural Comparison of Peptide Derivatives

Compound Key Modification Impact on Properties Reference
Target Peptide DL-amino acids, ξIle, ξThr, C-terminal amide Enhanced stability, conformational diversity
Coelulin A (Compound 2) C-2 hydroxymethyl group Unique bacterial polyketide biosynthesis
Dansyl-Leu-Arg-Arg-Ala-Ser-Leu-Gly N-terminal dansyl group Facilitates spectrophotometric kinase assays
Chemical Descriptor-Based Similarity

5NN similarity scores () and QSAR models () are critical for predicting properties like oral disintegration time (ODT) or solubility. For instance:

  • Alchemite imputation outperformed QSAR in predicting ODT for low-similarity compounds (5NN similarity: 0.69–0.99), suggesting its utility for peptides with rare modifications like ξ-residues .
  • StarDrop descriptors assigned similarity using Shape + color scores in SAMPL challenges, though graph-based methods () better captured sequence motifs .
Computational and Target Prediction Methods
  • 3D similarity metrics () enable retro-VS (reverse virtual screening) by quantifying one-to-group comparisons (e.g., consensus target classes). For the target peptide, this could prioritize kinase or GPCR targets based on conserved motifs like DL-Arg-DL-Glu .
  • Graph-theoretical comparisons () treat peptides as node-edge graphs, resolving sequence and branching similarities more accurately than SMILES strings. This method is NP-hard but critical for capturing ξ-residue effects .

Table 2: Methodological Recommendations

Method Application to Target Peptide Advantage Limitation
5NN similarity scoring Predict solubility, ODT Robust for low-similarity compounds Requires diverse training data
Graph-based alignment Detect ξ-residue sequence motifs High accuracy for structural variants Computationally intensive
Functional kinase assays Test substrate efficiency Direct biological relevance Low throughput

Activité Biologique

The compound is a complex peptide consisting of multiple amino acids. Its biological activity can be assessed through various mechanisms, including its potential therapeutic applications, antioxidant properties, and interactions with biological systems. This article will explore these aspects in detail, supported by data tables and relevant case studies.

Structure and Composition

The compound is a synthetic peptide with the following amino acid sequence:

  • Amino Acids : H-DL-Ser, DL-Gln, DL-Glu, DL-Pro (repeated), DL-xiIle, DL-Ser, DL-Leu (repeated), DL-Asp, DL-xiThr, DL-Phe, DL-His, DL-Arg, DL-Val, DL-Met, DL-Lys, DL-Ala (repeated), DL-Gln (repeated), DL-Asn.

This peptide's structure suggests potential bioactivity due to the presence of various functional groups and hydrophobic/hydrophilic interactions that can influence its stability and reactivity.

1. Antioxidant Activity

Studies have shown that peptides can possess significant antioxidant properties. The presence of amino acids such as histidine and proline in the sequence may contribute to radical-scavenging abilities. For example:

  • Histidine : Known for its metal-chelating properties which enhance antioxidant activity .
  • Proline : Can stabilize peptide structures that are crucial for maintaining antioxidant functions .

The antioxidant activity is often influenced by the molecular weight and specific amino acid composition of the peptides. Peptides with a molecular weight between 500–1500 Da have been reported to exhibit stronger antioxidant activity compared to larger or smaller peptides .

2. Antimicrobial Properties

Peptides derived from food sources have been documented to exhibit antimicrobial activity. This compound's sequence may interact with microbial membranes or inhibit essential microbial enzymes:

  • Mechanism : Many bioactive peptides disrupt microbial cell membranes or interfere with metabolic pathways critical for bacterial survival .

3. Immunomodulatory Effects

Peptides can modulate immune responses. The sequence's diversity allows it to potentially interact with immune cells, enhancing or suppressing immune functions depending on the context:

  • Potential Applications : Such peptides could be developed into nutraceuticals aimed at enhancing immune health or managing autoimmune conditions .

Case Study 1: Antioxidant Peptide Derived from Soy

A study identified specific soy-derived peptides that exhibited significant DPPH radical scavenging activity. The active components were found to contain hydrophobic amino acids at their N-terminal positions, similar to those in our compound .

Peptide SequenceMolecular WeightAntioxidant Activity
Leu-Pro-His300 DaHigh
Val-His-Tyr350 DaModerate

Case Study 2: Antimicrobial Peptides

Research on food-derived antimicrobial peptides has shown that sequences rich in leucine and isoleucine demonstrate enhanced activity against various pathogens. The structure-function relationship indicates that hydrophobic residues play a critical role in membrane disruption .

Peptide SequenceTarget MicrobeActivity Level
Ser-Leu-AspE. coliStrong
Pro-Leu-ThrS. aureusModerate

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